Welcome to the BenchChem Online Store!
molecular formula C10H8N2O4 B2776901 5-methoxycarbonyl-1H-indazole-3-carboxylic acid CAS No. 797804-53-6

5-methoxycarbonyl-1H-indazole-3-carboxylic acid

Cat. No. B2776901
M. Wt: 220.184
InChI Key: LJJGPVJOUUPTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07365088B2

Procedure details

To a solution of 5 g 3-Formyl-1H-indazole-5-carboxylic acid methyl ester in 100 mL acetonitrile and 8 mL DMF a solution of 4.4 g NaH2PO4 in 90 mL water was added dropwise at RT within 1 h. Then a solution of 4.2 g NaClO2 (80%) in 90 mL water followed by 5.3 mL H2O2 (30%) was added dropwise at 0° C. After stirring for 16 h at RT the reaction mixture was cooled to 0° C. followed by addition of 180 mL half-concentrated aqueous hydrochloric acid. The precipitated product was collected by filtration to yield 2.3 g pure product. The filtrate was extracted with ethyl acetate (3×150 mL), the combined organic layers were dried over MgSO4. After removal of the solvent under reduced pressure further 3.42 g of product were obtained. The combined product fractions were used without further purification. Yield: 5.7 g.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
5.3 mL
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][N:9]=[C:8]2[CH:14]=[O:15])=[O:4].[O-:16]Cl=O.[Na+].OO.Cl>C(#N)C.CN(C=O)C.O>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][N:9]=[C:8]2[C:14]([OH:16])=[O:15])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(=O)C=1C=C2C(=NNC2=CC1)C=O
Name
NaH2PO4
Quantity
4.4 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Step Three
Name
Quantity
5.3 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
180 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 16 h at RT the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(=O)C=1C=C2C(=NNC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.